Methyl 3-bromo-5-morpholinobenzoate
Description
Methyl 3-bromo-5-morpholinobenzoate is a benzoate derivative characterized by a bromine atom at the 3-position and a morpholino group (a six-membered ring containing one nitrogen and two oxygen atoms) at the 5-position of the benzene ring. The morpholino group is known to enhance solubility and modulate pharmacokinetic properties, while the bromine atom may facilitate further functionalization via cross-coupling reactions .
Properties
Molecular Formula |
C12H14BrNO3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
methyl 3-bromo-5-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C12H14BrNO3/c1-16-12(15)9-6-10(13)8-11(7-9)14-2-4-17-5-3-14/h6-8H,2-5H2,1H3 |
InChI Key |
VSUYXDYVUZZFSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-morpholinobenzoate typically involves the bromination of methyl 3-morpholinobenzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-morpholinobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-5-morpholinobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-morpholinobenzoate involves its interaction with specific molecular targets. The bromine atom and morpholine ring contribute to its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the benzoate ester core but differ in substituents, which significantly influence their properties and applications. Below is a detailed comparison:
Structural Analogues
Key analogues include:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Methyl 3-bromo-5-morpholinobenzoate | Br (3), morpholino (5) | Not provided | Not provided | Not provided |
| Methyl 3-bromo-5-methylbenzoate | Br (3), methyl (5) | C₉H₉BrO₂ | 229.08 | 478375-40-5 |
| Methyl 5-bromo-2-formylbenzoate | Br (5), formyl (2) | C₉H₇BrO₃ | 259.06 | 1016163-89-5 |
| Methyl 3-bromo-5-(hydroxymethyl)benzoate | Br (3), hydroxymethyl (5) | C₉H₉BrO₃ | 245.07 | 307353-32-8 |
| Methyl 5-amino-2-morpholinobenzoate | NH₂ (5), morpholino (2) | C₁₂H₁₆N₂O₃ | 236.27 | 4031-84-9 |
Notes:
- The bromine atom in this compound increases molecular weight compared to non-halogenated analogues and may enhance electrophilic reactivity.
- The morpholino group improves aqueous solubility compared to methyl or hydroxymethyl substituents due to its polar nature .
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be made:
- Solubility: Morpholino-containing analogues (e.g., Methyl 5-amino-2-morpholinobenzoate) likely exhibit higher water solubility than methyl- or bromo-substituted derivatives due to hydrogen-bonding capacity .
- Stability: Bromine’s electron-withdrawing effect may reduce ester hydrolysis rates compared to electron-donating groups like amino .
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